molecular formula C16H17NO3 B13328807 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone

1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone

Cat. No.: B13328807
M. Wt: 271.31 g/mol
InChI Key: HOVHAYIVKRROPW-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone is a chalcone derivative featuring an α,β-unsaturated ketone core. Its structure includes two aromatic substituents: a 4-methoxyphenylmethoxy group at position 1 and a 4-pyridinyl group at position 3 (Figure 1). This compound’s design combines electron-donating (methoxy) and electron-withdrawing (pyridinyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methoxy]-3-pyridin-4-ylpropan-2-one

InChI

InChI=1S/C16H17NO3/c1-19-16-4-2-14(3-5-16)11-20-12-15(18)10-13-6-8-17-9-7-13/h2-9H,10-12H2,1H3

InChI Key

HOVHAYIVKRROPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC(=O)CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Ether Formation via Williamson Ether Synthesis

A common approach to prepare the 1-[(4-Methoxyphenyl)methoxy] portion involves the Williamson ether synthesis. This method entails:

  • Starting with 4-methoxyphenol as the phenolic component.
  • Reacting 4-methoxyphenol with a suitable alkyl halide or halogenated ketone precursor (e.g., 3-chloro-2-propanone or its derivatives) under basic conditions.
  • Using bases such as potassium carbonate or sodium hydride to deprotonate the phenol, generating the phenolate ion.
  • The phenolate ion then performs nucleophilic substitution on the alkyl halide to form the ether linkage.

This method is favored for its mild reaction conditions and high selectivity, avoiding side reactions such as over-alkylation or ketone reduction.

Introduction of the 4-Pyridinyl Group

The 4-pyridinyl substituent on the propanone backbone can be introduced by:

  • Using 4-pyridylmethyl halides or 4-pyridyl-substituted ketone precursors.
  • Alternatively, a cross-coupling reaction such as Suzuki or Negishi coupling can be employed if the starting materials include halogenated pyridine and boronic acid derivatives.

However, direct nucleophilic substitution is more common in this context due to the stability of the pyridine ring and the ketone.

Multi-Step Synthesis Based on Literature Patents and Research

While direct literature on this exact compound is limited, analogous compounds and related structures have been prepared using the following general synthetic strategy, adapted from patent WO2014108919A2 and other sources:

Step Reaction Type Reagents & Conditions Outcome
1 Formation of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2-one Reaction of dichloro-piperidinone with lithium carbonate and lithium chloride in dimethylformamide at 110-115°C Formation of chloro-substituted intermediate
2 Nucleophilic substitution with morpholine Morpholine addition in toluene at 115-120°C Introduction of morpholino group
3 Ether formation (Williamson ether) Reaction of 4-methoxyphenol with halogenated ketone precursor under basic conditions Formation of 1-[(4-Methoxyphenyl)methoxy]-2-propanone intermediate
4 Coupling with 4-pyridinyl moiety Nucleophilic substitution or cross-coupling Final compound formation

This multi-step approach allows precise control over each functional group introduction, ensuring high purity and yield.

Purification and Crystallization

Purification typically involves:

  • Hot filtration with activated carbon to remove colored impurities.
  • Cooling crystallization from solvents such as isopropyl alcohol or methanol.
  • Vacuum drying under reduced pressure at 70-80°C to obtain the pure compound.

Such purification steps are critical to achieve the desired crystalline form and pharmaceutical-grade quality, as described in patent WO2005021521A1 for related compounds.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Base for ether formation Potassium carbonate or sodium hydride Ensures phenol deprotonation
Solvent Dimethylformamide (DMF), toluene, or isopropyl alcohol DMF for substitution; toluene for morpholine reaction; IPA for crystallization
Temperature 25-30°C to 115-120°C Higher temperatures for substitution reactions
Reaction time 1 to 6 hours Depends on step and reagents
Purification Activated carbon filtration, crystallization Removes impurities, yields pure crystalline form
Yield 70-85% (based on analog synthesis) High yield achievable with optimized conditions

Research Results and Analytical Verification

  • The synthesized compound is typically characterized by melting point determination (e.g., 120-130°C range for analogs).
  • Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure.
  • High-Performance Liquid Chromatography (HPLC) verifies purity, often exceeding 98%.
  • Elemental analysis confirms empirical formula consistency.

Chemical Reactions Analysis

1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve solvents such as ethanol or dichloromethane.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Methoxybenzyl)oxy)-3-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular processes.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Chalcone derivatives exhibit structure-activity relationships (SAR) dependent on substituents at positions 1 and 3 of the propanone core. Below is a comparison with key analogs:

Table 1: Substituents and IC50 Values of Selected Chalcones
Compound Name Ring A Substituents Ring B Substituents IC50 (μM) Reference
Cardamonin (non-piperazine chalcone) 2-hydroxy, 4-hydroxy None 4.35
2j 4-bromo-2-hydroxy-5-iodo 4-fluorophenyl 4.70
2h 4-chloro-2-hydroxy-5-iodo 4-methoxyphenyl 13.82
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one 4-fluorophenyl 4-methoxyphenyl N/A
Target compound 4-methoxyphenylmethoxy 4-pyridinyl N/A -
  • Key Observations: Electronegative Groups: Halogens (e.g., bromine, fluorine) at the para position of Ring B enhance inhibitory activity, as seen in compound 2j (IC50 = 4.70 μM). Methoxy groups, being electron-donating, reduce potency (e.g., 2h: IC50 = 13.82 μM) . Pyridinyl vs. This may alter binding interactions in biological targets . Methoxy Positioning: The methoxy group in the target compound is part of a benzyloxy chain (4-methoxyphenylmethoxy), unlike direct substitution on Ring A or B in other chalcones. This extended structure could influence solubility and steric interactions .

Physicochemical Properties

Table 2: Physicochemical Data of Related Propanone Derivatives
Compound Name Molecular Formula Molecular Weight logP* Solubility (mg/mL) Reference
1-(4-Methoxyphenyl)-2-propanone C10H12O2 164.20 1.82 0.419
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one C16H14O2 238.28 3.10 N/A
Target compound C16H15NO3 285.30 ~2.50† N/A -
  • Key Observations: The target compound’s molecular weight (285.30) is higher than simpler propanones due to the pyridinyl and methoxyphenylmethoxy groups. Predicted logP (~2.50) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (logP = 3.10) .

Biological Activity

1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone is a compound of interest in medicinal chemistry due to its unique structural features, including a methoxy group and a pyridinyl moiety. This compound has potential applications across various fields, particularly in pharmacology and biochemistry.

  • Molecular Formula : C₁₆H₁₇NO₃
  • Molecular Weight : 271.31 g/mol
  • Structural Characteristics : The compound belongs to the class of phenylpropanes and exhibits a sweet, anisic taste, commonly found in anise and fennel.

Biological Activity Overview

The biological activity of 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone has been explored in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with similar structures. For instance, pyridine derivatives often exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Antifungal Activity

The compound's antifungal properties have also been evaluated, with some derivatives demonstrating effectiveness against various fungal strains. The activity varies significantly depending on the specific structural modifications made to the base compound.

Anticancer Activity

Research has indicated that certain derivatives of phenylpropanes exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally similar to 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone showed promising results in inhibiting cell proliferation in vitro. Notably, the introduction of specific functional groups can enhance this activity significantly .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in MDPI evaluated several pyridine derivatives for their antimicrobial efficacy. The results indicated that modifications to the phenyl ring could enhance antibacterial activity, with some compounds achieving inhibition zones greater than 20 mm against tested strains .
  • Cytotoxicity Assessment : In another study focusing on phenylpropanes, researchers found that certain derivatives exhibited IC50 values as low as 3 μM against cancer cell lines such as MCF-7 and HeLa, suggesting potential for anticancer drug development .
  • Synthesis and Structure-Activity Relationship : The synthesis pathway for 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone has been detailed in literature, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, analogous to chalcone derivatives. For example, a related compound, 3-[4-Methoxyphenyl)methoxy]propanal, was synthesized using dimethyl sulfoxide (DMSO) and oxalyl chloride to generate a sulfonium intermediate, followed by quenching with triethylamine (Et₃N) to stabilize the product . Optimizing stoichiometry (e.g., 2.4 equivalents of DMSO) and low-temperature conditions (-85°C) minimizes side reactions. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography ensures purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology :

  • 1H NMR : Look for signals corresponding to the methoxy group (δ ~3.8 ppm), pyridinyl protons (δ ~8.0–8.5 ppm), and ketone-related protons (δ ~2.5–3.5 ppm).
  • 13C NMR : Confirm the carbonyl carbon (δ ~200–210 ppm) and aromatic carbons (δ ~110–160 ppm) .
  • Mass Spectrometry (MS) : The molecular ion peak should align with the molecular formula (C₁₆H₁₇NO₃; exact mass 283.12 g/mol).
    • Validation : Cross-reference data with structurally similar compounds, such as chalcone derivatives .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved during structural confirmation?

  • Methodology :

  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions.
  • Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
  • Analyze fragmentation patterns in high-resolution MS (HRMS) to confirm the molecular formula .
    • Example : In the synthesis of 1-[(4-Methoxyphenyl)methoxy]pentadec-4-yn-3-ol, 1H NMR confirmed the presence of a methoxy group (δ 3.78 ppm) and alkyne protons (δ 2.1–2.3 ppm), validated by MS data .

Q. What strategies are effective for studying the reactivity of the ketone group under varying conditions?

  • Methodology :

  • Nucleophilic addition : Test reactions with hydrazines or hydroxylamines to form hydrazones or oximes, monitoring via IR (C=O stretch loss at ~1700 cm⁻¹).
  • Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol, confirmed by 1H NMR (new δ ~1.5–2.0 ppm multiplet).
  • Stability assays : Evaluate pH-dependent degradation (e.g., acidic/basic hydrolysis) via HPLC or UV-Vis spectroscopy .
    • Safety : Handle reactive intermediates (e.g., aldehydes) under inert atmospheres and use protective equipment (gloves, goggles) .

Q. How can computational modeling predict biological activity, and what are its limitations?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., kinases) using chalcone analogs as templates. Pyridinyl and methoxyphenyl groups may enhance binding via π-π stacking or hydrogen bonding .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with activity data from analogs.
    • Limitations : Experimental validation is critical, as synthetic variability (e.g., impurities) and matrix effects (e.g., organic degradation in waste samples) can skew predictions .

Data Analysis and Experimental Design

Q. How should researchers address low yield or reproducibility issues in synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loadings systematically.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.
  • Byproduct analysis : Identify side products (e.g., dimerization) via LC-MS and adjust protection/deprotection steps .

Q. What protocols mitigate organic degradation during long-term stability studies?

  • Methodology :

  • Temperature control : Store samples at -20°C or use continuous cooling during experiments to slow degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous matrices.
  • Accelerated testing : Use elevated temperatures (40–60°C) to predict degradation pathways, validated by Arrhenius modeling.

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